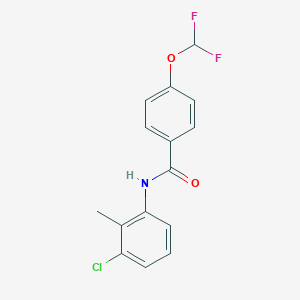

![molecular formula C13H13F2N3O2 B456185 Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 512825-94-4](/img/structure/B456185.png)

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is a compound that belongs to the class of pyrazolo[1,5-a]pyrimidines . Pyrazolo[1,5-a]pyrimidines are synthetically available compounds that are being extensively studied due to their diverse biological activity . Compounds with antibacterial, cytotoxic, antifungal, and antitumor activity have been found among them . Anxiolytics and sedatives zaleplon, indiplon, and ocinaplon are drugs containing the pyrazolo[1,5-a]pyrimidine ring .

Synthesis Analysis

The synthesis of “Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is based on the cyclocondensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds . When unsymmetrical 1,3-dicarbonyl compounds are subjected to the reaction, a problem of the formation of isomeric compounds arises . In some cases, β-alkoxy derivatives of 1,3-diketones are used for the regioselective introduction of a substituent via the preparation of intermediate enamines .

Molecular Structure Analysis

The molecular formula of “Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate” is C13H13F2N3O2 . The average mass is 281.258 Da and the monoisotopic mass is 281.097595 Da .

Chemical Reactions Analysis

The cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group in acetic acid led to 7-difluoromethylpyrazolo[1,5-a]pyrimidines, whereas 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives were predominantly formed in trifluoroacetic acid .

Applications De Recherche Scientifique

Synthesis of Heterocyclic Compounds

This compound is used in the regioselective synthesis of 5-difluoromethyl- and 7-difluoromethyl-substituted pyrazolo[1,5-a]pyrimidines . The synthesis involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group .

Biological Activity

Pyrazolo[1,5-a]pyrimidine derivatives, including this compound, are being extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Pharmaceutical Applications

This compound is part of the pyrazolo[1,5-a]pyrimidine class of compounds, which have attracted wide pharmaceutical interest. They have been used in the development of anxiolytics and sedatives such as zaleplon, indiplon, and ocinaplon .

Increase in Biological Activity

The introduction of the difluoromethyl group into the pyrazolo[1,5-a]pyrimidines molecule, as in this compound, has been shown to increase the biological activity of the molecule. It also improves its metabolic stability, lipophilicity, and binding affinity to receptors .

Antiviral Compound

As a result of computer screening of 3 million compounds from the ZINC database, a potentially active antiviral compound was identified, which contains the 7-difluoromethyl group .

Proteomics Research

This compound is used in proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and their functions.

Propriétés

IUPAC Name |

ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13F2N3O2/c1-2-20-13(19)8-6-16-18-10(11(14)15)5-9(7-3-4-7)17-12(8)18/h5-7,11H,2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVPTYCMINNLCBS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)F)C3CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13F2N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-cyclopropyl-7-(difluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(2-chlorophenoxy)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]-4-methoxybenzamide](/img/structure/B456103.png)

![2-(4-chlorophenyl)-N-[3-cyano-4-(4-isobutylphenyl)-2-thienyl]cyclopropanecarboxamide](/img/structure/B456105.png)

![[3,5-bis(difluoromethyl)-5-hydroxy-4,5-dihydro-1H-pyrazol-1-yl]{4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B456106.png)

![3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-[3-(3-nitro-1H-pyrazol-1-yl)propanoyl]propanehydrazide](/img/structure/B456107.png)

![2-[4-(difluoromethoxy)benzoyl]-N-(4-fluorophenyl)hydrazinecarbothioamide](/img/structure/B456108.png)

![N-[1-(4-tert-butylphenyl)ethyl]-4-iodo-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B456109.png)

![(2E)-5-(2-chlorophenyl)-2-{[5-(3-chlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B456110.png)

![4-nitro-1-methyl-N-[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazole-3-carboxamide](/img/structure/B456111.png)

![1-[3-Chloro-4-(difluoromethoxy)phenyl]-3-(4-chlorophenyl)urea](/img/structure/B456121.png)

![3-[(4-bromophenoxy)methyl]-N-[1-(2,3,5,6-tetrafluorobenzyl)-1H-pyrazol-3-yl]benzamide](/img/structure/B456122.png)

![5-[2-(4-butoxyphenyl)quinolin-4-yl]-4-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B456123.png)

![4-nitro-1-methyl-N-[4-(1H-pyrazol-1-yl)benzyl]-1H-pyrazole-3-carboxamide](/img/structure/B456124.png)